N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by its unique cyclopropane structure, which is substituted with a hydroxymethyl group and an amide functional group. The compound has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an antidepressant and in other therapeutic areas.
N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is classified under several categories:
The synthesis of N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide involves several steps that typically include the formation of the cyclopropane ring and subsequent functionalization.
Technical Details:
Recent advancements in synthetic methodologies, such as metal-catalyzed reactions, have improved yields and selectivity in synthesizing such compounds .
The molecular structure of N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide features:
The molecular formula is with a molecular weight of approximately 247.34 g/mol. The compound exhibits stereoisomerism due to the presence of chiral centers within the cyclopropane structure .
N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions typical for amides and alcohols:
These reactions highlight the compound's potential for further chemical modification and derivatization .
The mechanism of action for N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, particularly in its potential role as an antidepressant, may involve modulation of neurotransmitter systems in the brain:
Data from pharmacological studies would provide insights into its efficacy and safety profile .
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming structural integrity and purity during synthesis .
N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide shows promise in various scientific applications:
Continued exploration into its biological activity and therapeutic applications could lead to significant advancements in drug development .
The cyclopropane ring is a cornerstone of bioactive molecule design due to its pronounced angle strain and electronic characteristics. With C-C-C bond angles constrained to ~60° (compared to 109.5° in sp³-hybridized alkanes), the ring exhibits high torsional energy and orbital distortion. This strain:
Table 1: Structural Properties of Cyclopropane in N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
Property | Value/Feature | Biological Implication |
---|---|---|
Bond Angle Strain | ~60° internal angles | Enhanced binding affinity to rigid targets |
C1-Substituents | Phenyl group, carboxamide | π-π stacking; H-bonding with biological targets |
C2-Substituents | Hydroxymethyl group | H-bond donation; metabolic stability |
Stereochemistry | (1S,2R) configuration (chiral) | Selective receptor interaction |
The phenyl group at C1 further stabilizes the ring via hyperconjugation, while the hydroxymethyl at C2 introduces hydrogen-bonding capability, creating a multifunctional pharmacophore [6] [10]. This stereoelectronic synergy underpins the compound’s role as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs) like levomilnacipran [7].
Hybrid pharmacophore design merges distinct functional groups to achieve synergistic biological effects. In N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (C₁₅H₂₁NO₂; MW 247.33), three key elements converge:
Table 2: Functional Group Contributions to Pharmacophore Activity
Group | Role in Bioactivity | Chemical Relevance |
---|---|---|
N,N-Diethylamide | Enhances lipophilicity and metabolic stability | Electron-withdrawing effect on cyclopropane |
Hydroxymethyl | H-bond donor; precursor to aminomethyl derivatives | Enables conversion to key intermediates |
Phenyl Ring | π-π interactions with hydrophobic pockets | Conjugation stabilizes strained cyclopropane |
Synthetic routes exploit these groups for targeted modifications. For example:
The development of N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (CAS# 172015-99-5) emerged from efforts to optimize cyclopropane-based antidepressants. Key milestones include:
Table 3: Developmental Timeline of Key Derivatives
Year | Advancement | Significance |
---|---|---|
2013 | WO2013/168002 patent filed | Scalable synthesis via [NaNH₂/toluene] |
2016 | Mitsunobu-based phthalimido conversion developed | Enabled high-yield amine synthesis |
2019 | Ir-catalyzed C–H borylation reported | Allowed stereospecific functionalization |
2021 | HCl salt crystallization optimized | Improved purity for pharmaceutical use |
Commercial availability from suppliers like TRC (Code TR-D197090) and BOC Sciences cemented its role in drug discovery, particularly for neurological conditions [5] [7]. Research applications expanded into inflammatory disease modulators, leveraging its hybrid pharmacophore to target protein kinases and ion channels [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1